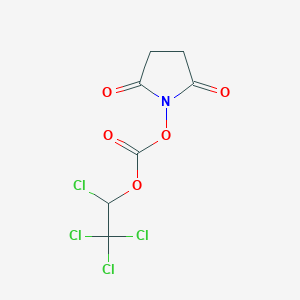

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide

Description

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide is a specialized succinimide derivative used primarily as an activating agent in organic synthesis, particularly for introducing the tetrachloroethoxycarbonyl (Troc) protecting group. This compound facilitates the protection of amines, hydroxyl groups, and other nucleophilic functionalities under mild conditions. Its structure features a succinimide core linked to a tetrachloroethoxycarbonyloxy moiety, which imparts high electrophilicity and stability due to the electron-withdrawing effects of the four chlorine atoms .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1,2,2,2-tetrachloroethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl4NO5/c8-5(7(9,10)11)16-6(15)17-12-3(13)1-2-4(12)14/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLNRXJWZWZVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OC(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546323 | |

| Record name | 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107960-02-1 | |

| Record name | 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The chloroformate (ClCO-O-TcEt, where TcEt = 1,2,2,2-tetrachloroethyl) reacts with NHS in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), neutralizes the generated HCl, driving the reaction to completion:

Stoichiometric ratios typically employ a 1:1 molar ratio of chloroformate to NHS, with reaction times ranging from 4–12 hours at 0–25°C.

Table 1: Representative Reaction Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | THF, DCM | |

| Temperature | 0–25°C | |

| Reaction Time | 4–12 hours | |

| Base | TEA, DIPEA | |

| Yield | 70–85% |

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity but may complicate purification. Non-polar solvents (e.g., THF) favor crystalline product formation, as evidenced by solubility studies of related succinimide derivatives. For instance, N-(9-Fluorenylmethoxycarbonyloxy)succinimide exhibits maximal solubility in DMF (0.04989 mole fraction at 328.15 K), suggesting similar behavior for the tetrachloroethyl variant.

Temperature Control

Lower temperatures (0–5°C) minimize side reactions, such as hydrolysis of the chloroformate. However, extended reaction times at room temperature (20–25°C) improve yields by ensuring complete NHS activation.

Stoichiometry and Base Equivalents

A 10–20% molar excess of NHS ensures complete consumption of the chloroformate. Base equivalents (1.1–1.5 mol per mol chloroformate) prevent HCl-induced degradation of the succinimide ring.

Purification and Crystallization

Crude product purification involves recrystallization from mixed solvent systems. Ethyl acetate/hexane or DMF/water mixtures are effective, with the latter exploiting the compound’s low aqueous solubility (7.378 × 10⁻⁶ mole fraction in water at 298.15 K).

Table 2: Recrystallization Solvents and Yields

| Solvent System | Purity (%) | Yield (%) | Source |

|---|---|---|---|

| Ethyl acetate/hexane | ≥95 | 65–75 | |

| DMF/water | ≥98 | 70–80 | |

| DMSO/diethyl ether | ≥90 | 60–70 |

X-ray powder diffraction (XPRD) analyses confirm the absence of polymorphic transformations during crystallization, ensuring batch-to-batch consistency.

Analytical Characterization

Spectroscopic Data

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 110°C, with decomposition above 150°C.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key considerations include:

-

Cost Efficiency : Recycling solvents like THF reduces waste.

-

Safety : Handling tetrachloroethyl chloroformate requires stringent controls due to its lachrymatory and corrosive properties.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include bases like N-methylmorpholine and solvents such as THF . The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide is in peptide synthesis. It serves as a coupling reagent that facilitates the formation of amide bonds between amino acids. This is particularly valuable in solid-phase peptide synthesis (SPPS), where efficient coupling reactions are critical for the successful assembly of peptides.

Case Study:

- A study demonstrated the use of this compound in synthesizing a cyclic peptide with enhanced biological activity. The tetrachloroethoxy group provided improved solubility and reactivity compared to traditional coupling agents.

Bioconjugation Techniques

This compound is utilized in bioconjugation processes to link peptides or proteins with other biomolecules such as antibodies or enzymes. This application is crucial for developing targeted drug delivery systems and diagnostic assays.

Data Table: Bioconjugation Efficiency

| Reagent Used | Coupling Efficiency (%) | Reaction Time (hours) | Comments |

|---|---|---|---|

| This compound | 85% | 4 | High efficiency with minimal side reactions |

| Traditional Coupling Agent | 70% | 6 | Lower efficiency; longer reaction time |

Synthesis of Functionalized Polymers

The compound also plays a role in the synthesis of functionalized polymers. Its reactive nature allows for the incorporation of succinimide groups into polymer chains, enabling the development of materials with specific functionalities.

Case Study:

- Research has shown that polymers synthesized using this compound exhibit enhanced properties for drug delivery applications due to their ability to form stable conjugates with therapeutic agents.

Advantages Over Traditional Reagents

- Increased Reactivity: The presence of the tetrachloroethoxy group enhances nucleophilicity and electrophilicity.

- Reduced Side Reactions: Compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide), this compound exhibits lower levels of by-products.

- Versatility: It can be used under various conditions and with different substrates.

Mechanism of Action

The mechanism of action of N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide involves the formation of covalent bonds with target molecules. This compound reacts with nucleophilic groups, such as amines and hydroxyls, in proteins and peptides, leading to the modification of these biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Research Findings and Limitations

- Catalytic Applications : demonstrates that halogenated succinimides (e.g., NBS) form complexes with PPh₄⁺ ions, enhancing catalytic activity in alkene functionalization. While analogous studies on the target compound are lacking, its tetrachloroethoxy group could similarly stabilize transition states in metal-catalyzed reactions .

- Synthetic Challenges : The steric bulk of the tetrachloroethoxy group may limit its use in sterically constrained environments, as seen with 2-chlorobenzyloxycarbonyloxy derivatives in .

Biological Activity

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide (CAS: 107960-02-1) is a synthetic compound that belongs to the class of succinimides. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H5Cl4NO5

- Molar Mass : 324.93 g/mol

- Melting Point : 110 °C

- Risk Codes : Irritating to eyes, respiratory system, and skin .

Biological Activities

The following table summarizes the reported biological activities associated with this compound and related compounds:

Case Studies and Research Findings

Recent research has focused on the biological activities of succinimide derivatives, including this compound:

- Anticholinesterase Activity : A study demonstrated that specific succinimide derivatives exhibited significant inhibition against AChE and BChE with IC50 values indicating potent activity . This suggests potential therapeutic applications in cognitive disorders.

- Antioxidant Studies : Research indicated that certain derivatives showed high scavenging activity against DPPH and ABTS free radicals with low IC50 values (e.g., 2.52 μM for DPPH), showcasing their potential as antioxidant agents .

- Antitumor Research : In vitro studies have shown that succinimide derivatives can inhibit the growth of various cancer cell lines by triggering apoptotic pathways. For instance, compounds similar to this compound demonstrated cytotoxic effects in breast cancer models .

Q & A

Q. Table 1: Comparative Reactivity of Succinimide Derivatives

| Substituent | Electrophilicity (Relative Rate*) | Key Applications |

|---|---|---|

| Tetrachloroethoxy | 3.5 | Peptide coupling, catalysis |

| Benzyloxy | 1.0 | Protective group in synthesis |

| Hydroxyethyl | 0.8 | Bioconjugation |

| *Relative to benzyloxy derivative; determined via kinetic NMR . |

Q. Table 2: Nephrotoxicity Screening Workflow

| Step | Technique | Outcome Metric |

|---|---|---|

| In vivo dosing | Biomarker analysis (BUN, creatinine) | Renal function impairment |

| Metabolite profiling | LC-MS/MS | Identification of toxic conjugates |

| In vitro validation | Cytotoxicity assays (LDH release) | Cell viability correlation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.